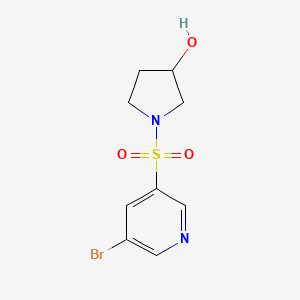
1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C9H11BrN2O3S and a molecular weight of 307.16 g/mol . This compound features a pyrrolidine ring substituted with a bromopyridinylsulfonyl group, making it a valuable molecule in various chemical and biological research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine-3-sulfonyl chloride and pyrrolidin-3-ol as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrrolidine ring and the sulfonyl group.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
科学研究应用
1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-3-ol has several scientific research applications:
作用机制
The mechanism of action of 1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol: This compound has a similar structure but differs in the position of the bromine atom on the pyridine ring.
5-Bromopyridine-3-sulfonyl chloride: This compound is a precursor in the synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-3-ol.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
生物活性
1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-3-ol (CAS Number: 1244060-00-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores its biological activity, including relevant studies, mechanisms of action, and potential applications.
The molecular formula of this compound is C9H11BrN2O3S, with a molecular weight of 307.164 g/mol. The compound features a pyrrolidine ring substituted with a bromopyridine sulfonyl group, which is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H11BrN2O3S |
| Molecular Weight | 307.164 g/mol |
| LogP | 1.618 |
| PSA | 78.88 Ų |
Antibacterial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, pyrrole derivatives have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 3.12 to 12.5 μg/mL, indicating their effectiveness compared to standard antibiotics like ciprofloxacin .
Case Study: In Vitro Antibacterial Evaluation
A comparative study evaluated the antibacterial efficacy of pyrrole-based compounds against Pseudomonas aeruginosa. The results demonstrated that several derivatives exhibited MIC values significantly lower than traditional antibiotics, suggesting a promising avenue for developing new antibacterial agents targeting multidrug-resistant strains .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, in vitro tests against colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) cells revealed significant cytotoxic effects, with IC50 values indicating effective concentration levels for therapeutic use .
The proposed mechanism involves the interaction of the compound with specific cellular pathways that regulate cell growth and survival. By inhibiting key enzymes or receptors involved in these pathways, the compound can induce programmed cell death in cancer cells while sparing normal cells, highlighting its selective toxicity.
Research Findings
A comprehensive review of literature on similar compounds reveals consistent findings regarding their biological activities:
- Antimicrobial Efficacy : Pyrrole derivatives consistently demonstrate robust antimicrobial properties.
- Cytotoxicity : Several studies report significant cytotoxic effects against various cancer cell lines.
- Mechanistic Insights : Research indicates that these compounds may act through multiple pathways, including inhibition of DNA synthesis and modulation of apoptotic signals.
属性
IUPAC Name |
1-(5-bromopyridin-3-yl)sulfonylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O3S/c10-7-3-9(5-11-4-7)16(14,15)12-2-1-8(13)6-12/h3-5,8,13H,1-2,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFACPYRADVFOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)S(=O)(=O)C2=CC(=CN=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













